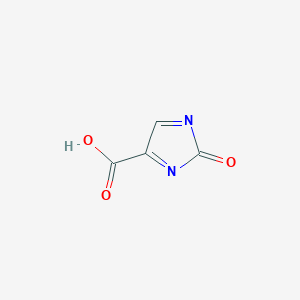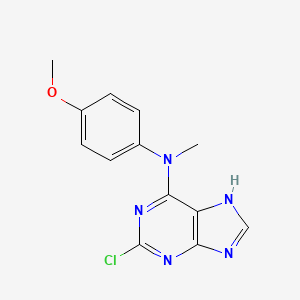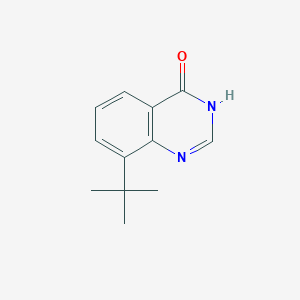
2-Methyl-3-propyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-propyloxirane (also known as cis-2,3-epoxyhexane) is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a three-membered cyclic ether. The compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a strained ring structure. This strain makes epoxides highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-propyloxirane can be synthesized through the epoxidation of cis-2-hexene. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), in an organic solvent like acetone. The reaction proceeds via a concerted mechanism, where the oxygen from the peroxyacid is transferred to the double bond of the alkene, forming the epoxide ring .
Industrial Production Methods
On an industrial scale, epoxides like cis-2,3-epoxyhexane can be produced through the catalytic oxidation of alkenes using air or oxygen. This method often employs metal catalysts, such as silver or titanium, to facilitate the reaction. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-propyloxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by acids or bases.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, such as halides, to form halohydrins
Common Reagents and Conditions
Acid-Catalyzed Ring-Opening: Using dilute aqueous acid at room temperature, the epoxide can be hydrolyzed to form 1,2-diols.
Base-Catalyzed Ring-Opening: Strong bases, such as sodium hydroxide, can also open the epoxide ring, leading to the formation of alcohols
Major Products Formed
1,2-Diols: Formed through acid-catalyzed hydrolysis.
Halohydrins: Formed through nucleophilic attack by halides in the presence of acids
Scientific Research Applications
2-Methyl-3-propyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the epoxide functional group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of hexane, 2,3-epoxy-, cis- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The epoxide ring can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of different products .
Comparison with Similar Compounds
2-Methyl-3-propyloxirane can be compared with other similar epoxides:
Hexane, 2,3-epoxy-, trans-: The trans isomer of the compound, which has different stereochemistry and potentially different reactivity.
Ethylene Oxide: A simpler epoxide with a two-carbon chain, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with a three-carbon chain, used in the production of polyurethanes and other materials .
These comparisons highlight the unique properties of hexane, 2,3-epoxy-, cis-, such as its specific stereochemistry and reactivity, which make it valuable in various applications.
Properties
CAS No. |
6124-90-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-methyl-3-propyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
LIESJAYIOKBLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(4-Aminophenyl)-7-bromothieno[3,2-c]pyridin-4-amine](/img/structure/B8667153.png)







